
Spectroscopic Profile of 3-Chloroquinoxaline-2-
carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Chloroquinoxaline-2-carbonitrile

Cat. No.: B11722333 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Chloroquinoxaline-2-carbonitrile, a key intermediate in medicinal chemistry and materials

science. This document is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for the structural characterization of this

compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Chloroquinoxaline-2-
carbonitrile. This data is essential for confirming the identity and purity of the compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight. The predicted mass spectral data for 3-
Chloroquinoxaline-2-carbonitrile is presented below.
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Adduct Predicted m/z

[M+H]⁺ 190.01665

[M+Na]⁺ 211.99859

[M-H]⁻ 188.00209

[M+NH₄]⁺ 207.04319

[M+K]⁺ 227.97253

[M]⁺ 189.00882

Monoisotopic Mass 189.00937 Da

Data sourced from PubChem CID: 463778[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3-Chloroquinoxaline-2-carbonitrile is expected to show four signals

in the aromatic region, corresponding to the four protons on the benzene ring moiety.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 8.2 - 8.0 Multiplet 2H H-5, H-8

~ 7.9 - 7.7 Multiplet 2H H-6, H-7

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

~ 145 - 155 C-2, C-3, C-4a, C-8a

~ 130 - 140 C-5, C-6, C-7, C-8

~ 115 -C≡N (Nitrile)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~ 2230 - 2210 Nitrile (-C≡N) Stretch

~ 1600 - 1450 Aromatic C=C Stretch

~ 3100 - 3000 Aromatic C-H Stretch

~ 850 - 750 C-Cl Stretch

Experimental Protocols
The following are standard experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 3-Chloroquinoxaline-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloroquinoxaline-2-
carbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the

mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can

be used for precise mass determination to confirm the elemental composition.

Visualizations
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The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship between different spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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